1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid is a compound that integrates a benzimidazole ring with a piperidine structure, featuring a carboxylic acid functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals.
The compound can be synthesized through various chemical methods, often involving piperidine derivatives and benzimidazole precursors. Several studies have explored its synthesis and biological properties, providing insights into its applications in drug development and other scientific fields.
1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid is classified under the following categories:
The synthesis of 1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid typically involves several steps:
Technical details include the use of solvents like dichloromethane and acetonitrile in reactions, with monitoring via techniques such as thin-layer chromatography (TLC) to assess reaction progress .
The molecular structure of 1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid features:
The molecular formula is CHNO\ and its molecular weight is approximately 230.26 g/mol. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed insights into its structural properties .
1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions:
Technical details regarding these reactions often involve specific catalysts or conditions such as temperature and pressure control to optimize yields .
The mechanism of action for 1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid is not fully elucidated but is hypothesized to involve interactions with specific biological targets, potentially influencing pathways related to neurotransmitter regulation or cell signaling.
Research indicates that compounds with similar structures may exhibit activity against various biological targets, including enzymes involved in metabolic processes or receptors in the central nervous system .
Relevant data from studies suggest that the compound exhibits moderate stability when exposed to light and air .
1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid has potential applications in:
This compound's unique structure allows for exploration in diverse fields such as medicinal chemistry, pharmacology, and biochemistry, making it an important subject for ongoing research .
The core compound 1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid (CAS: 25803222) follows systematic IUPAC conventions that precisely define its molecular architecture [1]. The name decomposes hierarchically:
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Systematic IUPAC Name | 1-(1-Methyl-1H-benzimidazol-2-yl)piperidine-4-carboxylic acid |
Molecular Formula | C₁₄H₁₇N₃O₂ |
Molecular Weight | 259.31 g/mol |
CAS Registry Number | 25803222 |
Key Functional Groups | Benzimidazole (N-methylated), Piperidine (N-substituted), Carboxylic acid |
Functionally, the molecule integrates three pharmacophores:
Piperidine-benzimidazole hybrids exhibit diverse bioactivities modulated by variations in piperidine substitution and benzimidazole linkage. Key structural analogs include:
Table 2: Structural and Functional Comparison of Piperidine-Benzimidazole Hybrids
Compound | Key Structural Features | Biological Relevance |
---|---|---|
1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid | N1-piperidine linked to C2-benzimidazole; COOH at piperidine-C4 | Enzyme inhibition scaffold; metal chelation [1] [5] |
Meperidine (Pethidine) | Piperidine-4-carboxylic acid ethyl ester; N1-methyl, C4-phenyl | µ-Opioid receptor agonist (analgesic) |
1-Benzylpiperidine-4-carboxylic acid | N1-benzyl substitution; COOH at piperidine-C4 | Intermediate for nootropic agents [7] |
1-Benzoylpiperidine-4-carboxylic acid | N1-benzoyl substitution; COOH at piperidine-C4 | Protease inhibitor precursor [8] |
Notable distinctions:
Positional isomerism profoundly impacts physicochemical and pharmacological properties in benzimidazole-piperidine hybrids. Key variations include:
N-Methylation Site (Benzimidazole N1 vs. N3)
Benzimidazole-Piperidine Connection (C2 vs. C4/C5/C6)
Piperidine Substitution Pattern (C4-COOH vs. C3-COOH)
Table 3: Impact of Positional Isomerism on Molecular Properties
Isomer Variation | Representative Example | Key Property Differences |
---|---|---|
Benzimidazole C2-linked | Target compound | Planar conformation; enhanced π-π stacking |
Benzimidazole C5-linked | 1-(1-Methyl-5-(piperidin-1-yl)benzimidazole) | Reduced conjugation; higher logP |
Piperidine C4-COOH | Target compound; isonipecotic acid | Equatorial COOH; optimal hydrogen bonding |
Piperidine C3-COOH | 1-(1-Methylbenzimidazol-2-yl)piperidine-3-carboxylic acid | Axial COOH; sterically hindered |
N1 vs. N3-methylbenzimidazole | 1-(3-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid | Steric clash near linkage; reduced planarity |
Positional isomers like 1-(2-methylbenzoyl)piperidine-4-carboxylic acid (CAS 754891) exemplify carbonyl positional shifts [3]. Here, a benzoyl group replaces benzimidazole at piperidine-N1, and the ortho-methyl substituent sterically crowds the carbonyl—contrasting sharply with the target compound’s unhindered benzimidazole. Such differences validate the criticality of isomeric precision in drug design.
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4